molecular formula C11H11I2NO3 B13892009 Ethyl 4-acetamido-3,5-diiodobenzoate

Ethyl 4-acetamido-3,5-diiodobenzoate

Cat. No.: B13892009
M. Wt: 459.02 g/mol
InChI Key: ZZIFWZLJWFKACS-UHFFFAOYSA-N
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Description

Ethyl 4-acetamido-3,5-diiodobenzoate (CAS: 92287-25-7) is a benzoate ester derivative featuring two iodine atoms at the 3- and 5-positions and an acetamido (-NHCOCH₃) group at the 4-position of the aromatic ring. The compound’s molecular formula is C₁₁H₁₁I₂NO₃, with an approximate molecular weight of 443 g/mol. It is primarily used in research settings as a synthetic intermediate or for studying structure-activity relationships in pharmaceutical chemistry . Limited commercial availability (0 suppliers listed) suggests it is a niche compound compared to its analogs .

Properties

Molecular Formula

C11H11I2NO3

Molecular Weight

459.02 g/mol

IUPAC Name

ethyl 4-acetamido-3,5-diiodobenzoate

InChI

InChI=1S/C11H11I2NO3/c1-3-17-11(16)7-4-8(12)10(9(13)5-7)14-6(2)15/h4-5H,3H2,1-2H3,(H,14,15)

InChI Key

ZZIFWZLJWFKACS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)I)NC(=O)C)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-acetamido-3,5-diiodobenzoate typically involves the iodination of ethyl 4-acetamidobenzoate. The process begins with the acylation of 4-aminobenzoic acid to form 4-acetamidobenzoic acid. This intermediate is then esterified with ethanol to produce ethyl 4-acetamidobenzoate. The final step involves the iodination of the aromatic ring at the 3 and 5 positions using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-acetamido-3,5-diiodobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Ethyl 4-acetamido-3,5-diiodobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-acetamido-3,5-diiodobenzoate depends on its specific application. In biological systems, the iodine atoms can interact with biomolecules, potentially affecting enzyme activity or cellular processes. The acetamido group may also play a role in binding to specific molecular targets, influencing the compound’s overall activity .

Comparison with Similar Compounds

The structural analogs of ethyl 4-acetamido-3,5-diiodobenzoate differ in substituents at the 4-position (e.g., amino, hydroxy) or ester groups (e.g., methyl, propyl). These variations significantly impact physicochemical properties, reactivity, and applications.

Structural and Functional Group Variations

Key Compounds:

Ethyl 4-Amino-3,5-Diiodobenzoate (CAS: 5400-81-7) Molecular formula: C₉H₉I₂NO₂ Molecular weight: 416.984 g/mol Substituents: Amino (-NH₂) at the 4-position. Applications: Intermediate in synthesizing iodinated pharmaceuticals or agrochemicals .

Ethyl 4-Hydroxy-3,5-Diiodobenzoate (CAS: 54073-94-8)

  • Molecular formula: C₉H₈I₂O₃
  • Molecular weight: 417.97 g/mol
  • Substituents: Hydroxy (-OH) at the 4-position.
  • Purity: >98% (research-grade availability) .
  • Applications: Used in crystallography and as a precursor for radiocontrast agents .

Methyl 4-Hydroxy-3,5-Diiodobenzoate (CAS: 3337-66-4)

  • Molecular formula: C₈H₆I₂O₃
  • Molecular weight: 403.95 g/mol
  • Substituents: Methyl ester and hydroxy group.
  • Key difference: Shorter alkyl chain reduces lipophilicity compared to ethyl esters .

Propyl 4-Hydroxy-3,5-Diiodobenzoate (CAS: 91842-82-9)

  • Molecular formula: C₁₀H₁₀I₂O₃
  • Molecular weight: 431.99 g/mol
  • Substituents: Propyl ester and hydroxy group.
  • Applications: Studied for altered solubility profiles due to the longer alkyl chain .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Purity (%) Key Properties/Applications
This compound C₁₁H₁₁I₂NO₃ ~443 Acetamido, Ethyl ester 92287-25-7 N/A Research use, potential intermediates
Ethyl 4-amino-3,5-diiodobenzoate C₉H₉I₂NO₂ 416.984 Amino, Ethyl ester 5400-81-7 N/A Synthesis intermediate
Ethyl 4-hydroxy-3,5-diiodobenzoate C₉H₈I₂O₃ 417.97 Hydroxy, Ethyl ester 54073-94-8 >98 High purity, research applications
Methyl 4-hydroxy-3,5-diiodobenzoate C₈H₆I₂O₃ 403.95 Hydroxy, Methyl ester 3337-66-4 N/A Lower molecular weight, solubility studies
Propyl 4-hydroxy-3,5-diiodobenzoate C₁₀H₁₀I₂O₃ 431.99 Hydroxy, Propyl ester 91842-82-9 N/A Extended alkyl chain, solubility modulation

Key Research Findings

Substituent Effects on Reactivity: The acetamido group in this compound enhances steric hindrance and stability compared to the amino analog, making it less reactive in nucleophilic substitution reactions . Hydroxy-substituted analogs (e.g., ethyl 4-hydroxy-3,5-diiodobenzoate) exhibit higher polarity, increasing solubility in polar solvents like ethanol or DMSO .

Biological Activity: Amino and hydroxy derivatives are more commonly used in drug discovery due to their ability to participate in hydrogen bonding, which is critical for target binding .

Synthetic Accessibility: Ethyl 4-amino-3,5-diiodobenzoate is a precursor for synthesizing the acetamido variant via acetylation . Hydroxy-substituted compounds are often synthesized via hydrolysis of corresponding esters or direct iodination of phenolic precursors .

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